1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O3/c1-29-20-9-6-10-21(30-2)22(20)31-16-4-3-11-27-12-14-28(15-13-27)19-8-5-7-18(17-19)23(24,25)26/h5-10,17H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTBZQKTJRJBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine core: Starting with piperazine, the compound is functionalized by reacting with 3-(trifluoromethyl)benzyl chloride under basic conditions to introduce the 3-(trifluoromethyl)phenyl group.
Attachment of the butyl chain: The intermediate is then reacted with 4-bromobutyl acetate in the presence of a base to form the butyl chain.
Introduction of the phenoxy group: Finally, the 2,6-dimethoxyphenol is introduced via a nucleophilic substitution reaction with the butyl chain, completing the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological areas:
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine may exhibit antidepressant-like effects. Studies have suggested that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.
Neuroprotective Effects
Given its piperazine core, the compound may possess neuroprotective properties. Research has indicated that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting a potential application in neurodegenerative diseases.
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress and inflammation in neuronal cells |
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Antidepressant Effects
A study investigated the effects of similar piperazine derivatives on rodent models of depression. The results indicated that administration led to significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM. This suggests a promising avenue for further research into its potential as an anticancer agent.
Case Study 3: Neuroprotection
Research focused on the neuroprotective effects of related compounds revealed that they could significantly reduce markers of neuronal damage in models of oxidative stress. This positions the compound as a candidate for further exploration in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
The compound shares key structural motifs with several piperazine-based analogs, as outlined below:
Table 1: Key Structural and Functional Comparisons
Notes:
- *Estimated molecular weight based on substituent contributions.
- The trifluoromethylphenyl group is a recurring motif in CNS-targeting agents (e.g., SC212) and anti-infectives (e.g., Compound 40) .
- Dimethoxy and methoxynaphthalene substituents (as in RA[4,3]) correlate with altered pharmacokinetic profiles, such as increased metabolic resistance .
Pharmacological and Mechanistic Insights
- Anti-Parasitic Activity: Nitro-heterocyclic substituents (e.g., triazole in Compound 40) enhance efficacy against Trypanosoma cruzi .
- Kinase Inhibition: Methanone-linked piperazines (e.g., Compound 16) demonstrate tyrosine kinase inhibitory activity .
Biological Activity
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a butyl group linked to a 2,6-dimethoxyphenoxy moiety and a trifluoromethylphenyl group. This unique structure may contribute to its biological properties.
1. Antiviral Activity
Recent studies have explored the antiviral potential of piperazine derivatives, including those similar to this compound. For instance, trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating their role in plant defense mechanisms .
Table 1: Antiviral Activity of Piperazine Derivatives
| Compound | Virus Target | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| A1 | TMV | 64.1 | 58.0 |
| A3 | CMV | 61.0 | 47.8 |
| A16 | CMV | - | 58.0 |
2. Antitumor Activity
Piperazine derivatives have been investigated for their antitumor properties. Research indicates that they can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications in the piperazine ring are crucial for enhancing cytotoxicity against specific cancer types .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been noted in several studies. Piperazine derivatives are known to modulate inflammatory pathways, potentially through the inhibition of nitric oxide (NO) production and cytokine release, which may provide therapeutic benefits in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many piperazine derivatives act by inhibiting specific enzymes involved in disease processes.
- Receptor Modulation : They may interact with various receptors influencing cellular signaling pathways.
- Antioxidant Activity : The presence of methoxy groups can enhance antioxidant properties, contributing to reduced oxidative stress in cells.
Case Studies
- Antiviral Efficacy : A study on similar piperazine derivatives showed that certain compounds could significantly reduce viral load in infected plants, suggesting that modifications in the piperazine structure can lead to enhanced antiviral efficacy .
- Cytotoxicity Testing : In vitro assays demonstrated that structural variations in piperazine derivatives led to varying degrees of cytotoxicity against cancer cell lines, underscoring the importance of chemical structure in determining biological activity .
Q & A
Basic: What are the standard synthetic routes for 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
Piperazine Ring Formation : Alkylation of a primary amine (e.g., 1,2-diamine derivatives) under basic conditions.
Sidechain Introduction : Nucleophilic substitution or coupling reactions to attach the 2,6-dimethoxyphenoxybutyl group. For example, a Mitsunobu reaction may link the phenoxybutyl moiety to the piperazine nitrogen .
Trifluoromethylphenyl Functionalization : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to introduce the 3-(trifluoromethyl)phenyl group .
Critical Parameters : Use anhydrous DCM or THF for moisture-sensitive steps, and monitor reaction progress via TLC/HPLC. Purification often requires silica gel chromatography or recrystallization .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity (e.g., integration ratios for methoxy groups and trifluoromethyl signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 495.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperazine ring conformation and substituent spatial arrangement .
Basic: What preliminary biological screening models are used to evaluate its activity?
Methodological Answer:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitor scaffolds .
- Antimicrobial Screening : Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Cellular Uptake Studies : Fluorescence tagging or radiolabeling to evaluate membrane permeability .
Advanced: How can synthesis yield and purity be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient cross-coupling, reducing side-product formation .
- Solvent Optimization : Replace DCM with toluene for improved solubility of aromatic intermediates .
- Purification : Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate >98% purity batches .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Stereochemical Analysis : Verify enantiopurity via chiral HPLC; impurities in racemic mixtures can skew results .
Advanced: What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
| Strategy | Example | Reference |
|---|---|---|
| Salt Formation | Hydrochloride salt via HCl/diethyl ether | |
| Co-solvents | 10% DMSO + 20% PEG-400 in saline | |
| Nanoemulsion | Lecithin-based encapsulation (50–100 nm) |
Advanced: How to design structure-activity relationship (SAR) studies for substituent modification?
Methodological Answer:
- Core Modifications : Compare analogs with varying alkyl chain lengths (e.g., butyl vs. pentyl) to assess impact on logP and bioavailability .
- Electron-Withdrawing Groups : Replace trifluoromethyl with nitro or cyano to study electronic effects on receptor binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Advanced: How to assess stability under physiological conditions for drug development?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via HPLC for hydrolysis/oxidation products .
- Plasma Stability : Incubate with human plasma (37°C, 1 hr); quench with acetonitrile and quantify parent compound .
- Light Sensitivity : Store under ICH Q1B guidelines (UV/visible light, 1.2 million lux-hours) to detect photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
